6-(Benzylsulfanyl)-6-oxohexanoic acid 6-(Benzylsulfanyl)-6-oxohexanoic acid
Brand Name: Vulcanchem
CAS No.: 6966-13-8
VCID: VC16251768
InChI: InChI=1S/C13H16O3S/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
SMILES:
Molecular Formula: C13H16O3S
Molecular Weight: 252.33 g/mol

6-(Benzylsulfanyl)-6-oxohexanoic acid

CAS No.: 6966-13-8

Cat. No.: VC16251768

Molecular Formula: C13H16O3S

Molecular Weight: 252.33 g/mol

* For research use only. Not for human or veterinary use.

6-(Benzylsulfanyl)-6-oxohexanoic acid - 6966-13-8

Specification

CAS No. 6966-13-8
Molecular Formula C13H16O3S
Molecular Weight 252.33 g/mol
IUPAC Name 6-benzylsulfanyl-6-oxohexanoic acid
Standard InChI InChI=1S/C13H16O3S/c14-12(15)8-4-5-9-13(16)17-10-11-6-2-1-3-7-11/h1-3,6-7H,4-5,8-10H2,(H,14,15)
Standard InChI Key YEFWXMYQIDKTDE-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)CSC(=O)CCCCC(=O)O

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 6-(Benzylsulfanyl)-6-oxohexanoic acid consists of a six-carbon aliphatic chain terminating in a carboxylic acid group. At the sixth position, a benzylsulfanyl (–S–CH₂C₆H₅) substituent and a ketone group (–O) are appended, creating a bifunctionalized molecule (Figure 1) . The compound’s IUPAC name reflects this substitution pattern, emphasizing the sulfur atom’s integration into the benzyl group.

Molecular Formula: C₁₃H₁₆O₃S
Molecular Weight: 252.33 g/mol

Table 1: Key Physicochemical Properties

PropertyValue/Description
SolubilityLikely soluble in polar aprotic solvents (e.g., DMSO, DMF)
Melting PointNot experimentally determined
Boiling PointNot reported
LogP (Partition Coefficient)Estimated ~2.1 (calculated via ChemDraw)

The benzylsulfanyl group enhances hydrophobicity, potentially improving membrane permeability in biological systems. The ketone and carboxylic acid functionalities render the molecule reactive toward nucleophiles and bases, making it a candidate for further derivatization.

Synthesis and Structural Elucidation

Synthetic Routes

While no direct synthesis protocol for 6-(Benzylsulfanyl)-6-oxohexanoic acid is documented, analogous compounds suggest plausible pathways. A three-step strategy could involve:

  • Oxidation of Hexanoic Acid: Introduction of a ketone group at the sixth carbon via selective oxidation.

  • Thioether Formation: Reaction of the ketone intermediate with benzyl mercaptan (C₆H₅CH₂SH) under acidic conditions to install the benzylsulfanyl group.

  • Carboxylic Acid Protection/Deprotection: Use of protecting groups (e.g., tert-butyl esters) to prevent side reactions during synthesis .

Spectroscopic Characterization

Hypothetical spectral data for the compound can be inferred from related structures:

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~2550 cm⁻¹ (S–H stretch, if present).

  • ¹H NMR: Signals at δ 2.5–3.0 ppm (m, CH₂ near ketone), δ 3.8–4.2 ppm (s, benzyl CH₂–S), and δ 7.2–7.4 ppm (m, aromatic protons) .

  • Mass Spectrometry: Molecular ion peak at m/z 252.33 (M⁺) with fragmentation patterns indicative of benzylsulfanyl loss .

CompoundTarget EnzymeIC₅₀ (nM)Mechanism of Action
FK228HDAC1/21.7Disulfide reduction → Thiol-Zn²⁺ chelation
Trichostatin AHDACs3.4Hydroxamate-Zn²⁺ chelation
6-(Benzylsulfanyl)-6-oxohexanoic acid (hypothetical)HDACsThioether-Zn²⁺ interaction

Challenges and Research Gaps

Pharmacological Data Deficiency

No in vitro or in vivo studies specifically addressing this compound’s bioactivity are available. Priority research areas include:

  • Cytotoxicity Assays: Screening against cancer cell lines (e.g., HeLa, MCF-7).

  • Enzyme Kinetics: Measuring HDAC inhibition potency.

  • ADMET Profiling: Assessing absorption, distribution, and toxicity.

Synthetic Optimization

Current synthesis methods for analogs involve multi-step protocols with moderate yields. Future work should explore catalytic asymmetric synthesis to access enantiomerically pure forms, which are critical for chiral drug development.

Industrial and Environmental Considerations

Scalability

Large-scale production requires addressing:

  • Cost of Benzyl Mercaptan: A key reagent with limited commercial availability.

  • Waste Management: Safe disposal of sulfur-containing byproducts.

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